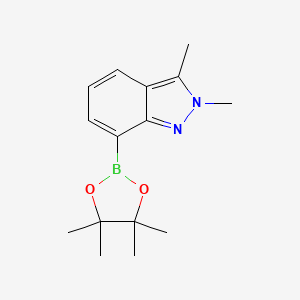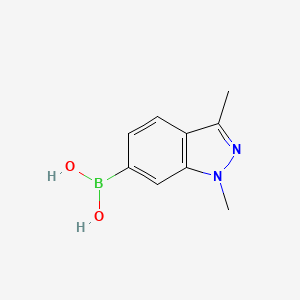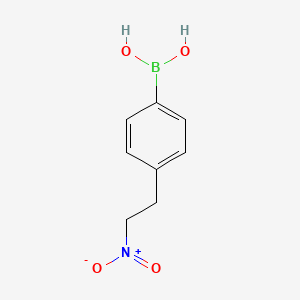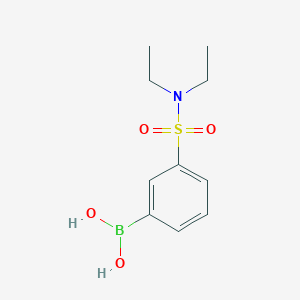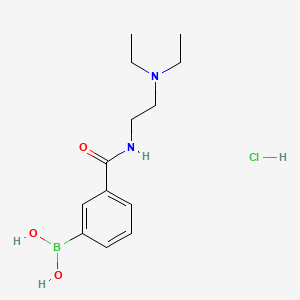
1,6-萘啶-5-胺
概述
描述
1,6-Naphthyridin-5-amine is a heterocyclic compound that has versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . It is pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridine and its derivatives involves a wide range of starting materials. The starting materials are transformed into required 1,6-naphthyridines by Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,6-naphthyridine and its derivatives are diverse and complex. They include Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .科学研究应用
1. 合成技术和环境影响
1,6-萘啶衍生物,包括 1,6-萘啶-5-胺,在癌症化疗、抗菌、抗病毒和抗增殖等各个领域都有重要的应用。合成技术的创新,如无溶剂和无催化剂合成,对于减少环境影响至关重要。这种方法包括在室温下研磨酮、丙二腈和胺,高效地生成高纯度衍生物 (Hameed,2015)。
2. 水性介质中的环保合成
以环保的方式合成 1,6-萘啶-5-胺衍生物是另一个重要方面。一种值得注意的方法涉及在水中进行无催化剂合成,这是绿色化学向前迈出的一步。这种方法避免使用昂贵的催化剂和有毒溶剂,使其成为一种环境可持续的方法 (Mukhopadhyay 等人,2011)。
3. 微波辅助合成的进展
合成技术的进步还包括微波辅助方法。这种方法能够快速合成 N-取代的 2-氨基-1,6-萘啶衍生物,并具有优异的收率。它有利于小规模快速合成,这对于生物医学筛选至关重要 (Han 等人,2010)。
4. 超分子化学应用
对与 1,6-萘啶-5-胺密切相关的 5,7-二甲基-1,8-萘啶-2-胺等化合物中氢键的研究,突出了其与酸性化合物结合的作用。这些知识对于开发有机盐和理解晶体堆积中的弱氢键和强氢键至关重要,这在超分子化学中是相关的 (Jin 等人,2010)。
5. 互变异构和非线性光学性质
对类似于 1,6-萘啶-5-胺的 5-氨基-7-(吡咯烷-1-基)-2,4,4-三甲基-1,4-二氢-1,6-萘啶-8-腈 (APNC) 等化合物进行的研究涉及胺-亚胺互变异构和非线性光学 (NLO) 性质。此类研究提供了对分子几何结构、电子性质和能量学的见解,这对于理解光致变色性质至关重要 (Wazzan 和 Safi,2017)。
6. 配位和折叠中的展开
对杂环脲(酰胺)的配位和展开的研究,其中氨基萘啶是一个关键组分,有助于理解这些化合物如何形成多氢键配合物。这项研究对于自组装过程和模拟肽转变具有重要意义,这在生物分子研究中至关重要 (Corbin 等人,2001)。
安全和危害
未来方向
作用机制
Target of Action
1,6-Naphthyridin-5-amine is a pharmacologically active compound with a variety of applications It has been found to exhibit a range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . This suggests that it may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
The specific mode of action of 1,6-Naphthyridin-5-amine depends on the functional groups attached to the core structure . For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines have been found to exhibit specific activities . The compound interacts with its targets, leading to changes in their function that result in the observed biological activities.
Biochemical Pathways
For example, its anticancer activity suggests that it may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
The result of the action of 1,6-Naphthyridin-5-amine is dependent on the specific biological activity being considered. For instance, in the context of its anticancer activity, the compound may inhibit the proliferation of cancer cells or induce their apoptosis . Similarly, its anti-HIV activity suggests that it may inhibit the replication of the HIV virus .
生化分析
Biochemical Properties
1,6-Naphthyridin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,6-Naphthyridin-5-amine has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . This interaction is significant as it can lead to the suppression of cancer cell proliferation. Additionally, 1,6-Naphthyridin-5-amine interacts with sex hormone regulatory agents and anti-HIV agents, demonstrating its versatility in biochemical applications .
Cellular Effects
1,6-Naphthyridin-5-amine exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,6-Naphthyridin-5-amine has been found to inhibit the proliferation of cancer cells by affecting the TPR-Met phosphorylation pathway . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of 1,6-Naphthyridin-5-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 1,6-Naphthyridin-5-amine binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling that promotes cell proliferation . Additionally, this compound can modulate the activity of other enzymes and proteins, leading to changes in cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Naphthyridin-5-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,6-Naphthyridin-5-amine remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to certain environments may lead to its degradation, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of 1,6-Naphthyridin-5-amine vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as inhibiting cancer cell growth and reducing inflammation . At higher doses, 1,6-Naphthyridin-5-amine may cause toxic or adverse effects, including damage to healthy cells and tissues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1,6-Naphthyridin-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, 1,6-Naphthyridin-5-amine may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of 1,6-Naphthyridin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biological activity . For instance, 1,6-Naphthyridin-5-amine may be transported into cells via membrane transporters and distributed to various cellular compartments .
Subcellular Localization
1,6-Naphthyridin-5-amine exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 1,6-Naphthyridin-5-amine is crucial for its interaction with target biomolecules and the modulation of cellular processes .
属性
IUPAC Name |
1,6-naphthyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRRHZRNVVGWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651940 | |
| Record name | 1,6-Naphthyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55570-60-0 | |
| Record name | 1,6-Naphthyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

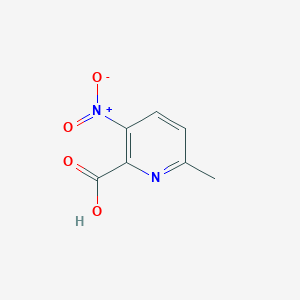
![3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1387123.png)

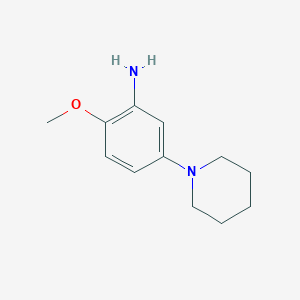
![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1387127.png)
![ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1387128.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperazine hydrochloride](/img/structure/B1387130.png)

